4-Oxo-6-(propan-2-yl)-4H-1-benzopyran-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Oxo-6-(propan-2-yl)-4H-1-benzopyran-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C13H12O4 and its molecular weight is 232.235. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

4-Oxo-6-(propan-2-yl)-4H-1-benzopyran-2-carboxylic acid, also known as a derivative of coumarin, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

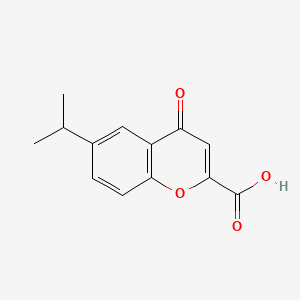

The chemical structure of this compound can be represented as follows:

This compound features a benzopyran backbone with a carboxylic acid group and a propan-2-yl substituent, which are crucial for its biological activity.

Anticancer Activity

Research has indicated that derivatives of benzopyran compounds exhibit promising anticancer properties. For instance, studies have shown that various substituted coumarins can inhibit the invasive behavior of cancer cells, such as HT 1080 fibrosarcoma cells. The presence of specific substituents at the 6-position enhances potency without compromising efficacy .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HT 1080 | TBD | Inhibition of invasion |

| Other Coumarin Derivatives | A549 | TBD | Induction of apoptosis |

Antimicrobial Activity

The antimicrobial properties of coumarin derivatives have been well-documented. Compounds similar to this compound have demonstrated effectiveness against a range of microorganisms, including bacteria and fungi. This suggests potential applications in treating infections .

Table 2: Antimicrobial Efficacy

| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | TBD |

| Other Coumarin Derivatives | Staphylococcus aureus | TBD |

The mechanisms underlying the biological activities of this compound involve several pathways:

- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.

- Inhibition of Enzymatic Activity : It can inhibit specific enzymes involved in cancer progression and microbial growth.

- Cell Cycle Arrest : Certain derivatives have been shown to cause cell cycle arrest, preventing cancer cell proliferation.

Structure-Activity Relationships (SAR)

The effectiveness of this compound is influenced by its structural components. Variations in substituents at the benzopyran core significantly affect its biological activity:

- Substituent Positioning : The position and nature of substituents (e.g., alkyl groups) can enhance or diminish potency.

- Functional Groups : The presence of electron-withdrawing or donating groups can modulate the compound's reactivity and interaction with biological targets.

Case Studies

Several case studies have highlighted the potential therapeutic benefits of compounds related to this compound:

-

Study on Fibrosarcoma Cells : A study demonstrated that specific modifications to the benzopyran structure resulted in enhanced inhibition of HT 1080 fibrosarcoma cell invasion.

"The acetoxymethyl substituent at the 6-position was found to be critical for maintaining biological activity" .

- Antimicrobial Testing : Another investigation revealed that certain derivatives exhibited strong antimicrobial effects against Gram-positive bacteria, suggesting their potential as therapeutic agents for infections.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Anti-Allergic Properties

Research indicates that compounds related to 4-Oxo-6-(propan-2-yl)-4H-1-benzopyran-2-carboxylic acid exhibit significant anti-allergic effects. A study demonstrated that these compounds can prevent allergic reactions, such as bronchial asthma and hay fever, in animal models at effective dosages . The mechanism is believed to involve the inhibition of histamine release and modulation of inflammatory pathways.

Antioxidant Activity

The antioxidant properties of this compound have been investigated due to its potential in combating oxidative stress-related diseases. Studies suggest that it can scavenge free radicals and enhance cellular defense mechanisms, making it a candidate for formulations aimed at preventing oxidative damage .

Antimicrobial Effects

Another significant application is in the development of antimicrobial agents. Research has shown that derivatives of this compound exhibit antibacterial and antifungal activities, which could be useful in treating infections resistant to conventional antibiotics .

Agricultural Applications

Pesticidal Properties

The compound has been explored for its potential as a natural pesticide. Its derivatives have shown effectiveness against various pests while being less harmful to beneficial insects compared to synthetic pesticides. This application is particularly relevant in organic farming practices where chemical residues are a concern .

Plant Growth Regulation

Studies have indicated that certain benzopyran derivatives can act as plant growth regulators, enhancing growth and resistance to environmental stresses. This application could lead to improved crop yields and sustainability in agricultural practices .

Material Sciences

Polymer Development

In material sciences, this compound has been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. These materials have potential applications in coatings, adhesives, and composite materials .

Nanotechnology

The compound's unique chemical structure allows it to be integrated into nanomaterials for drug delivery systems. Its ability to encapsulate therapeutic agents while providing controlled release mechanisms makes it a valuable component in nanomedicine .

Table 1: Summary of Biological Activities

Table 2: Potential Applications in Material Sciences

| Application Type | Description | Reference |

|---|---|---|

| Polymer Development | Improves thermal stability | |

| Nanotechnology | Drug delivery systems |

Case Studies

Case Study 1: Anti-Allergic Properties

In a controlled study involving rats, the administration of this compound resulted in a significant reduction of bronchial hyperreactivity induced by allergens. The study concluded that the compound could be developed into an effective treatment for allergic conditions .

Case Study 2: Agricultural Use

A field trial evaluated the efficacy of a formulation containing this compound as a natural pesticide against aphids on tomato plants. The results showed a reduction in pest populations by over 60%, with minimal impact on non-target species, highlighting its potential for sustainable agriculture practices .

Eigenschaften

IUPAC Name |

4-oxo-6-propan-2-ylchromene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c1-7(2)8-3-4-11-9(5-8)10(14)6-12(17-11)13(15)16/h3-7H,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBSZIVLSVUSYTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)OC(=CC2=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20721664 |

Source

|

| Record name | 4-Oxo-6-(propan-2-yl)-4H-1-benzopyran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20721664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14718-37-7 |

Source

|

| Record name | 4-Oxo-6-(propan-2-yl)-4H-1-benzopyran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20721664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.